

The Selectivity Profile of MPX-004: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MPX-004 is a potent and selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. This guide provides an in-depth overview of its selectivity profile, drawing upon key in vitro and ex vivo studies. The data is presented to facilitate its use as a pharmacological tool for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors.

Core Selectivity and Potency

MPX-004 demonstrates significant selectivity for GluN2A-containing NMDA receptors over other GluN2 subunits. This selectivity has been consistently demonstrated across multiple experimental platforms, including recombinant cell lines and native neuronal preparations.

Table 1: In Vitro Selectivity of MPX-004 Against NMDA Receptor Subunits

Assay System	Target	IC50 (nM)	Reference
HEK Cells (Ca2+ Flux Assay)	GluN2A	79	[1][2][3]
HEK Cells (Ca2+ Flux Assay)	GluN2B	No Inhibition	[1][2][3]
HEK Cells (Ca2+ Flux Assay)	GluN2D	No Inhibition	[1][2][3]
Xenopus Oocytes (Electrophysiology)	GluN2A	198 ± 17	[1][4]
Xenopus Oocytes (Electrophysiology)	GluN2B	>30,000 (estimated >150-fold selectivity)	[1]
Xenopus Oocytes (Electrophysiology)	GluN2C	Weak inhibition (up to 8% at 10 μM)	[3][4]
Xenopus Oocytes (Electrophysiology)	GluN2D	Weak inhibition (up to 8% at 10 μM)	[3][4]

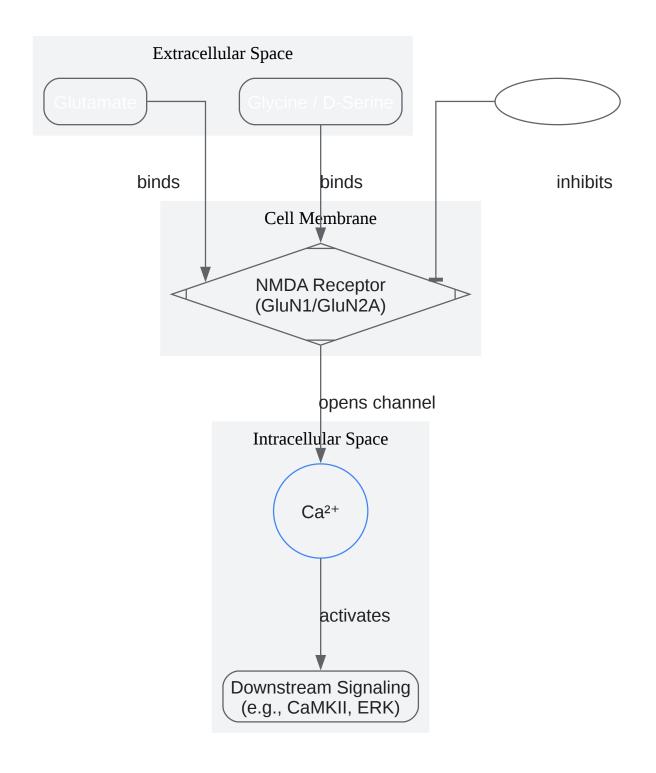
Table 2: Activity of MPX-004 on Native NMDA Receptors

Preparation	Effect	Measurement	Reference
Rat Pyramidal Neurons (Primary Culture)	~30% inhibition of whole-cell current	Electrophysiology	[1][2][4]
Rat Hippocampal Slices (CA1)	~60% inhibition of NMDA receptor-mediated fEPSP	Electrophysiology	[1][2][4]
GRIN2A Knockout Mice Cortical Slices	No inhibitory effect on NMDA receptor- mediated synaptic currents	Electrophysiology	[1][2]

Off-Target Profile

To assess its broader selectivity, **MPX-004** was screened against a panel of central nervous system-relevant receptors and enzymes.

Table 3: Off-Target Binding Profile of MPX-004 (at 1 µM)


Target	% Inhibition of Binding	Reference
5-HT1B (antagonist binding)	35%	[1][3]
5-HT2A (agonist binding)	31%	[1][3]
EP4 (agonist binding)	27%	[1][3]

MPX-004 demonstrated less than 25% inhibition on the remainder of the targets in the CEREP-80 panel.[1][4] Furthermore, it had no effect on AMPA receptor-mediated synaptic currents in mouse visual cortex slices at a concentration of 50 μM.[1][3]

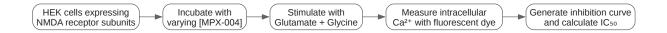
Signaling Pathway

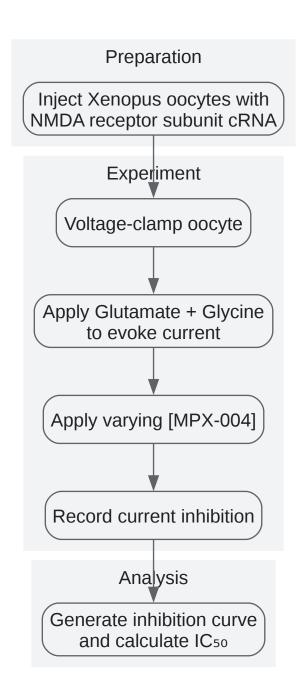
MPX-004 acts as a negative allosteric modulator of the NMDA receptor, specifically targeting those containing the GluN2A subunit. By binding to the receptor, it reduces the influx of Ca2+ that is normally triggered by the binding of glutamate and a co-agonist like glycine or D-serine. This modulation of calcium signaling is central to its mechanism of action.

Click to download full resolution via product page

MPX-004 Signaling Pathway

Experimental Protocols




HEK Cell Calcium Flux Assay

This assay was utilized to determine the IC50 of MPX-004 on recombinant NMDA receptors.

- Cell Culture: Human Embryonic Kidney (HEK) cells were stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.
- Compound Application: Cells were incubated with varying concentrations of MPX-004.
- Stimulation: Cells were stimulated with glutamate and glycine (3 μM each) to activate the NMDA receptors.[1][5]
- Detection: The resulting increase in intracellular Ca2+ concentration was measured using a fluorescent calcium indicator.
- Data Analysis: Inhibition curves were generated by plotting the response against the compound concentration, and IC50 values were calculated using a fit to the Hill equation.[1]
 [5]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- 2. MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [The Selectivity Profile of MPX-004: A Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396823#what-is-the-selectivity-profile-of-mpx-004]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.